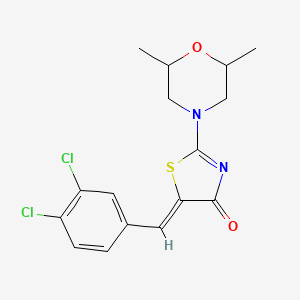![molecular formula C19H23F3N4O6S B11608912 Ethyl 2-butyramido-3,3,3-trifluoro-2-[4-(5-methyl-3-isoxazolylsulfamoyl)anilino]propionate](/img/structure/B11608912.png)
Ethyl 2-butyramido-3,3,3-trifluoro-2-[4-(5-methyl-3-isoxazolylsulfamoyl)anilino]propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes trifluoromethyl groups, an oxazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the trifluoromethylated intermediate, the introduction of the oxazole ring, and the final coupling with the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with trifluoromethyl and oxazole functionalities.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Wirkmechanismus
The mechanism of action of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and oxazole groups can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: Another trifluoromethylated compound with applications in organic synthesis.
2-BROMO-3,3,3-TRIFLUOROPROPENE: A trifluoromethylated compound used in polymer synthesis.
INDOLE DERIVATIVES: Compounds with an indole nucleus that have diverse biological activities.
Uniqueness
ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is unique due to its combination of trifluoromethyl, oxazole, and sulfonamide groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H23F3N4O6S |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
ethyl 2-(butanoylamino)-3,3,3-trifluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propanoate |
InChI |
InChI=1S/C19H23F3N4O6S/c1-4-6-16(27)24-18(19(20,21)22,17(28)31-5-2)23-13-7-9-14(10-8-13)33(29,30)26-15-11-12(3)32-25-15/h7-11,23H,4-6H2,1-3H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
MNOGMFLPLKYZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(benzenesulfonyl)-7-butyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608836.png)
![2-(3-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11608842.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11608850.png)

![2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B11608864.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11608869.png)
![2-[(4E)-4-[(5-bromo-1H-indol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11608884.png)
![(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608885.png)
![5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11608890.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608892.png)
![(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608899.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608909.png)
![(7Z)-3-(4-methylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608918.png)
![3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608921.png)
